Compound 1 is a small-molecule inhibitor of Autotaxin (ATX), also known as lysophospholipase D. [] ATX plays a crucial role in various biological processes such as cancer invasion, metastasis, tumor progression, neuropathic pain, fibrotic diseases, cholestatic pruritus, lymphocyte homing, and thrombotic diseases. [] It achieves this by producing the lipid mediator lysophosphatidic acid (LPA). [] Compound 1 emerged as a hit compound from a high-throughput screen of approximately 10,000 compounds for ATX inhibition using the lysophosphatidylcholine-like substrate fluorogenic substrate 3 (FS-3). []
The primary application of Compound 1 identified in the literature is its potential as an ATX inhibitor. [] Studies show that Compound 1 significantly reduces:* In vitro invasion of A2058 human melanoma cells. []* Lung metastasis colonization by B16-F10 murine melanoma cells in C57BL/6 mice. []
Importantly, Compound 1 does not exhibit agonist or antagonist effects on selected LPA or sphingosine 1-phosphate receptors and does not inhibit nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes NPP6 and NPP7. [] This selectivity highlights its potential for targeted therapeutic development.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9